

An In-depth Technical Guide to the Thermodynamic Stability of Nickel-Yttrium Phases

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Compound of Interest			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of intermetallic phases in the nickel-yttrium (Ni-Y) binary system. Understanding the thermodynamic properties of these alloys is crucial for the development of advanced materials with applications ranging from high-temperature superalloys to hydrogen storage technologies. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes the fundamental relationships governing phase stability.

Core Thermodynamic Principles

The thermodynamic stability of an intermetallic compound is determined by its Gibbs free energy of formation (Δ Gf). A more negative Δ Gf indicates a more stable compound relative to its constituent elements. The Gibbs free energy is a function of the enthalpy of formation (Δ Hf) and the entropy of formation (Δ Sf), as described by the fundamental thermodynamic equation:

 $\Delta Gf = \Delta Hf - T\Delta Sf$

where T is the absolute temperature. The enthalpy of formation represents the heat released or absorbed during the formation of the compound from its pure components, providing insight



into the bond strength. The entropy of formation reflects the change in disorder of the system upon compound formation.

Quantitative Thermodynamic Data

The thermodynamic properties of various Ni-Y intermetallic phases have been determined through a combination of experimental measurements and computational modeling, primarily using the CALPHAD (Calculation of Phase Diagrams) method. The following table summarizes the optimized parameters for the Gibbs free energy of formation for the stable Ni-Y intermetallic compounds. The Gibbs free energy of formation is expressed in the form $\Delta Gf = A + BT$, where A corresponds to the enthalpy of formation (ΔHf) and B relates to the entropy of formation (- ΔSf).

Phase	Formula	Enthalpy of Formation (A) (kJ/mol of atoms)	Entropy Term (B) (J/mol·K of atoms)
Ni ₁₇ Y ₂	Nio.895Y0.105	-18.21	-0.874
NisY	Nio.833Yo.167	-28.35	-1.492
Ni ₄ Y	Nio.800Y0.200	-30.57	-1.965
Ni ₇ Y ₂	Nio.778Y0.222	-33.13	-1.876
Ni₃Y	Nio.750Y0.250	-34.31	-1.657
Ni ₂ Y	Nio.667Yo.333	-37.39	-2.039
NiY	Nio.500Y0.500	-35.28	-0.832
Ni ₂ Y ₃	Nio.400Y0.600	-29.48	-1.208
NiYз	Nio.250Y0.750	-19.67	-0.874

Data sourced from the CALPHAD assessment by Mezbahul-Islam and Medraj (2009).[1]

Experimental Protocols

The determination of thermodynamic data for the Ni-Y system relies on a combination of experimental techniques, each suited for measuring specific properties.



Calorimetry (Bomb Calorimetry)

Objective: To measure the enthalpy of formation (ΔHf) of Ni-Y intermetallic compounds.

Methodology:

- Sample Preparation: A precisely weighed amount (typically < 1 g) of the pre-synthesized Ni-Y intermetallic compound is pressed into a pellet.[2][3]
- Bomb Assembly: The pellet is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned to make contact with the sample.[4] A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, which aids in the correction for the formation of nitric acid from residual nitrogen.[2]
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[2][3]
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium while being stirred continuously.[2][5]
- Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is monitored precisely before, during, and after the combustion until a steady final temperature is reached.
- Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the Ni-Y sample is then calculated from the measured temperature change. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid). The enthalpy of formation of the Ni-Y compound is then determined using Hess's Law, by combining the heat of combustion of the compound with the known heats of formation of the combustion products (NiO and Y₂O₃).

Knudsen Effusion Mass Spectrometry (KEMS)



Objective: To determine the vapor pressure and activities of the components in the Ni-Y system, from which thermodynamic properties like Gibbs free energy can be derived.

Methodology:

- Sample Preparation: A sample of the Ni-Y alloy is placed in a Knudsen cell, which is a small, inert container (often made of a refractory material) with a small orifice.[6]
- High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a precise, constant temperature. At this temperature, the condensed sample establishes an equilibrium with its vapor phase inside the cell.[6]
- Effusion: A molecular beam of the vapor effuses through the orifice without disturbing the equilibrium within the cell.[6]
- Mass Spectrometry: The effusing molecular beam is directed into the ion source of a mass spectrometer. The vapor species are ionized, separated by their mass-to-charge ratio, and detected.
- Data Acquisition: The ion intensities of the different species (e.g., Ni, Y) are measured as a function of temperature.
- Data Analysis: The measured ion intensities are related to the partial pressures of the
 corresponding species in the vapor phase. By measuring these partial pressures over a
 range of temperatures and compositions, the activities of Ni and Y in the alloy can be
 determined. The Gibbs free energy of mixing and formation can then be calculated from
 these activities using standard thermodynamic relations.

Computational Methodology: CALPHAD

The CALPHAD (Calculation of Phase Diagrams) approach is a powerful computational tool used to model the thermodynamic properties of multicomponent systems.[8] For the Ni-Y system, the Gibbs free energy of each phase (liquid, solid solutions, and intermetallic compounds) is described by a mathematical model that includes parameters for its thermodynamic properties. These parameters are optimized by fitting the model to available experimental data, such as phase boundary information and thermochemical data from calorimetry and KEMS.[1][9] This method allows for the calculation of the phase diagram and

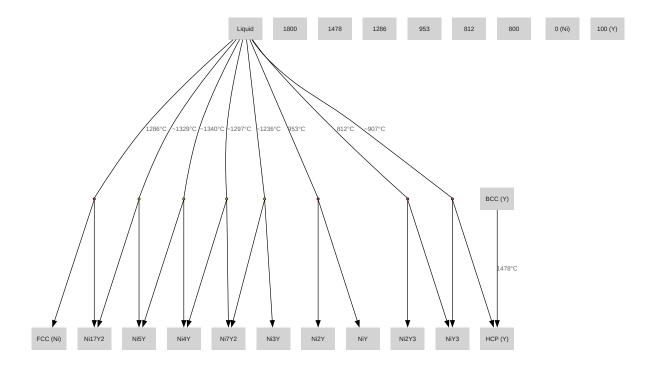


the thermodynamic properties of the system over a wide range of temperatures and compositions.[1]

Visualizations

Nickel-Yttrium Phase Diagram

The following diagram illustrates the equilibrium phases present in the Ni-Y system at different temperatures and compositions, as determined by the CALPHAD method.



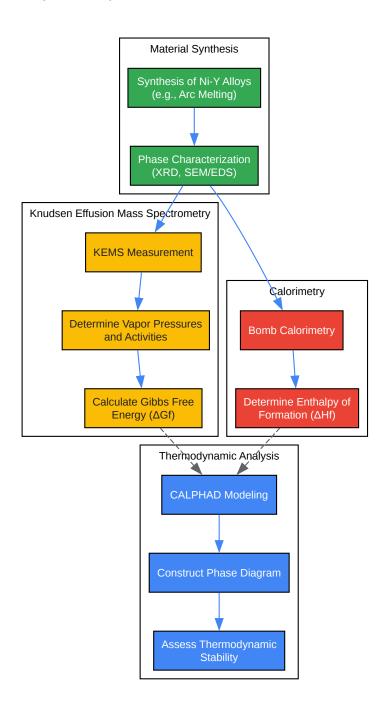


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Caption: Calculated Ni-Y phase diagram showing stable intermetallic compounds.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic stability of Ni-Y phases.





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Caption: Workflow for determining the thermodynamic stability of Ni-Y phases.

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